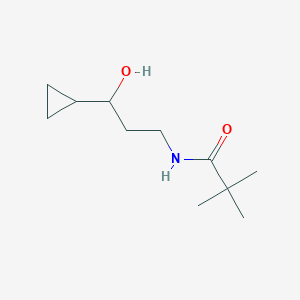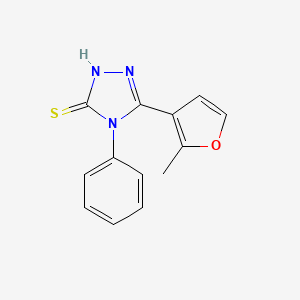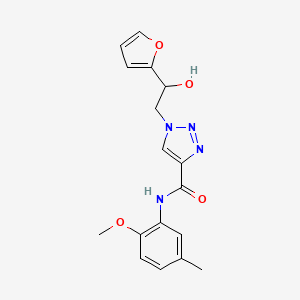![molecular formula C27H35ClFN5O5S2 B2949514 Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1321768-36-8](/img/structure/B2949514.png)
Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis
The reaction between sodium tetraphenyl borate and 4-amino-N-[2-(diethylamino) ethyl] benzamide hydrochloride (procainamide hydrochloride) in deionized water at room temperature resulted in the formation of 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate .The title compound, 4-amino-N-[2-(diethylamino) ethyl] benzamide tetraphenylborate, was produced in 85% of the reactions .
Scientific Research Applications
Synthesis and Characterization
The synthesis of related compounds involves multiple steps, starting from ethyl piperazine-1-carboxylate, leading to the production of derivatives with potential antimicrobial, antilipase, and antiurease activities. For example, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized and exhibited good-moderate antimicrobial activity against test microorganisms, with some showing antiurease and antilipase activities (Başoğlu et al., 2013). Another study involved the design, synthesis, and evaluation of thiazole-aminopiperidine hybrid analogues as inhibitors against Mycobacterium tuberculosis, showing significant activity and non-cytotoxicity at tested concentrations (Jeankumar et al., 2013).
Crystal Structure Analysis
The crystal structure of closely related compounds has been elucidated to understand their conformation and interactions. For instance, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a product of a reaction similar to our compound of interest, revealed that the piperazine ring adopts a chair conformation (Faizi et al., 2016).
Biological Evaluation
Compounds structurally related to the chemical of interest have been evaluated for their biological activities. For example, derivatives have been screened for their antimicrobial, antibacterial, and anthelmintic activities, with some compounds exhibiting poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Carbazole derivatives synthesized from carbazole showed significant antibacterial, antifungal, and anticancer activities, indicating the potential therapeutic applications of these compounds (Sharma et al., 2014).
Antimicrobial Activities
The synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives and their evaluation for antibacterial activities against several pathogens have been reported, highlighting the importance of structural modification in enhancing biological activities (Wu Qi, 2014).
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound could have similar targets, such as microbial proteins or enzymes involved in DNA replication.
Biochemical Pathways
Again, the affected pathways would depend on the specific target. Inhibiting a microbial enzyme could disrupt the microbe’s DNA replication pathway, leading to cell death .
Pharmacokinetics
The compound contains a diethylaminoethyl group , which could potentially enhance its solubility and absorption, improving its bioavailability.
Properties
IUPAC Name |
ethyl 4-[4-[2-(diethylamino)ethyl-(4-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O5S2.ClH/c1-4-30(5-2)14-19-33(26-29-24-22(28)8-7-9-23(24)39-26)25(34)20-10-12-21(13-11-20)40(36,37)32-17-15-31(16-18-32)27(35)38-6-3;/h7-13H,4-6,14-19H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABAXDNVRHKCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35ClFN5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2949431.png)
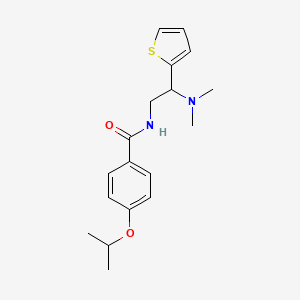
![2-[4-Methoxybutan-2-yl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2949433.png)
![6-chloro-N-{[4-(3-fluorophenyl)oxan-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2949438.png)
![5-Chloro-4-[methoxy(phenyl)methyl]-1-methyl-3-phenylpyrazole](/img/structure/B2949439.png)

![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2949444.png)
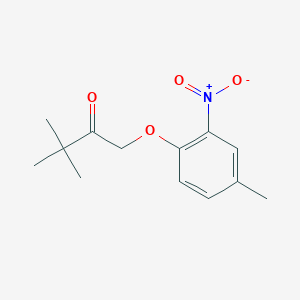
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2949447.png)
